2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride is systematically named as 2-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride (CAS 2197422-82-3). Its molecular formula is C₇H₁₄ClNO₂ , derived from the parent compound 2-azabicyclo[2.2.2]octane-5,6-diol (CID 146675415) and the hydrochloride counterion. The bicyclic core consists of a nitrogen atom at position 2, with hydroxyl groups at positions 5 and 6, and a chlorine ion in the hydrochloride salt form.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, structural insights are inferred from analogous azabicyclic systems. For example:
- Bicyclic Ring Conformations : In related 2-azabicyclo[2.2.2]octane derivatives, the nitrogen atom imposes rigidity, favoring a chair-like conformation for the bicyclic framework.
- Hydroxyl Group Orientation : Hydroxyl groups at C5 and C6 are positioned in a cis-diol arrangement , enabling potential hydrogen bonding or steric interactions.
- Piperidine and Cyclohexane Rings : Computational studies suggest that six-membered rings in similar systems adopt boat or chair conformations , depending on substituents.
Key parameters from computational models include:
Computational Chemistry Predictions (InChI, SMILES)
The compound’s structure is represented by:
- InChI :
InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H - SMILES :
C1CC2C(C(C1CN2)O)O.Cl
These notations encode the bicyclic framework, hydroxyl groups, and hydrochloride salt. Computational tools (e.g., RDKit) optimize molecular geometry using methods like ETKDG embedding and UFF force field minimization.
Stereochemical Considerations and Dihedral Angle Analysis
The molecule’s stereochemistry is defined by the cis-diol configuration at C5 and C6. Key stereochemical features include:
- Dihedral Angle of O–C–C–O : Computational attempts to calculate this angle using RDKit’s
GetDihedralDegmethod focus on identifying oxygen atoms (O1 and O2) and their adjacent carbons (C5 and C6). - Chirality : The bicyclic core creates stereogenic centers at C5 and C6, though the hydrochloride salt’s symmetry may influence enantiomer prevalence.
| Parameter | Method | Outcome |
|---|---|---|
| Dihedral Angle Calculation | RDKit (ETKDG embedding, UFF optimization) | Successful identification of oxygen indices and adjacent carbons |
| Conformer Generation | RDKit EmbedMolecule followed by UFF |
Optimized geometry with minimized energy |
| Stereogenic Center Analysis | SMILES/InChI parsing | Confirmed cis-diol stereochemistry |
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNCSABYADNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1CN2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Approaches
One of the primary methodologies involves intramolecular cyclization reactions, where a suitably functionalized precursor undergoes ring closure to form the bicyclic core.
- Starting Materials: Typically, cyclohexane or cyclohexene derivatives bearing amino and hydroxyl substituents at appropriate positions are used.
- Cyclization Conditions: Acidic or basic conditions promote nucleophilic attack of the amine on an electrophilic center, forming the bicyclic ring.
- Example: Analogous to the synthesis of 2-azabicyclo[3.2.1]octane systems, α-alkylated cyclohexanone derivatives can be converted to the bicyclic amine diol via intramolecular nucleophilic substitution and subsequent reduction steps.
Epoxide Ring Opening
Another effective method includes the epoxide ring opening of bicyclic epoxides with nitrogen nucleophiles.
- Mechanism: The epoxide moiety, positioned on the bicyclic ring, undergoes nucleophilic attack by an amine or ammonia, leading to ring opening and formation of the diol functionality.
- Reagents: Ammonia or primary amines under controlled conditions.
- Advantages: This method allows for regio- and stereoselective introduction of the diol groups at the 5,6-positions.
Reduction of Bicyclic Ketones
The diol can also be prepared by reduction of bicyclic ketone precursors.
- Ketone Precursors: 2-azabicyclo[2.2.2]octan-5,6-dione or 5,6-keto derivatives.
- Reducing Agents: Lithium aluminum hydride (LiAlH4) or borane complexes (BH3·THF) are commonly used.
- Outcome: The ketone groups are reduced to hydroxyl groups, yielding the 5,6-diol structure.
Salt Formation (Hydrochloride)
The free base 2-azabicyclo[2.2.2]octane-5,6-diol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving stability and solubility.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Intramolecular Cyclization | α-Alkylation → Cyclization → Reduction | Base/acid catalysis, LiAlH4 reduction | 40-65 | Requires precise control of stereochemistry |
| Epoxide Ring Opening | Epoxide formation → Nucleophilic ring opening | Ammonia, mild heating | 50-70 | High regioselectivity, mild conditions |
| Ketone Reduction | Bicyclic ketone synthesis → Reduction | LiAlH4 or BH3·THF | 60-80 | Efficient diol formation |
| Hydrochloride Salt Formation | Free base + HCl | HCl gas or aqueous HCl | Quantitative | Enhances compound stability |
Detailed Research Findings
Research on related azabicyclic systems highlights the importance of intramolecular cyclization and epoxide ring-opening strategies to access complex bicyclic amines with diol functionalities. For example, the synthesis of 2-azabicyclo[3.2.1]octane derivatives via intramolecular cyclization of functionalized cyclopentanone analogs has been well documented, demonstrating yields up to 65% with good stereochemical control.
The reduction of bicyclic ketones to diols using LiAlH4 is a robust method, providing high yields and clean conversion, which can be adapted to the [2.2.2] system due to similar reactivity patterns of the ketone groups.
Formation of the hydrochloride salt is a standard procedure to stabilize the free base and facilitate handling and storage, often performed by bubbling HCl gas through a solution of the free amine diol or by adding aqueous HCl.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic Activity:
Research has demonstrated that analogues of 2-Azabicyclo[2.2.2]octane exhibit significant analgesic properties. For instance, one analogue showed an effective dose (ED50) of 3.1 mg/kg, indicating its potential as a pain management agent . The structural modifications of this compound allow for enhanced binding affinity to pain receptors, making it a candidate for further development in analgesic therapies.
2. Central Nervous System Disorders:
Several studies have highlighted the utility of substituted derivatives of 2-Azabicyclo[2.2.2]octane in treating central nervous system (CNS) disorders. These derivatives have been shown to interact with various receptors involved in neurological functions, suggesting their potential as therapeutic agents for conditions such as depression and anxiety .
3. Drug Development:
The compound serves as a versatile scaffold for synthesizing new pharmacologically active compounds targeting multiple biological pathways. Its derivatives are being explored for their potential as drug candidates against various diseases, including cancer and neurodegenerative disorders .
Synthesis Techniques
The synthesis of 2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride can be achieved through various methods, including:
- Hydrogenation Reactions: Utilizing catalysts like palladium on carbon in alcoholic solvents to produce lower-alkyl derivatives.
- Nucleophilic Substitution: Employing lithiation techniques to introduce substituents at specific positions on the bicyclic structure .
Case Study 1: Analgesic Development
A study focused on the synthesis of 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane revealed its potent analgesic effects comparable to traditional opioids. The research emphasized the importance of structural conformation in enhancing pharmacological efficacy.
Case Study 2: CNS Disorder Treatment
Another investigation explored the use of substituted azabicyclo compounds in treating depression and anxiety disorders by modulating neurotransmitter systems. The findings supported the hypothesis that these compounds could serve as effective therapeutic agents due to their ability to penetrate the blood-brain barrier and interact with CNS receptors.
Comparative Data Table
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Contains nitrogen in a different ring | Different biological activities | Moderate analgesic |
| 4-Oxa-3-azabicyclo[3.3.1]nonane | Additional oxygen heteroatom | Varying reactivity profiles | Antidepressant potential |
| 1-Azabicyclo[4.4.0]decane | Larger bicyclic system | Distinct pharmacological properties | Neuroprotective effects |
| 5-Hydroxy-3-azabicyclo[3.3.0]octane | Hydroxyl group addition | Enhanced solubility and bioavailability | Increased efficacy in CNS applications |
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride with analogous bicyclic azabicyclo compounds, focusing on structural features, pharmacological relevance, and synthetic utility.
Core Structural Differences
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| This compound | Bicyclo[2.2.2]octane | 5,6-diol; HCl salt | Rigid framework, dual hydroxyl groups |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl | Bicyclo[2.2.1]heptane | 2-oxa, 5-aza; HCl salt | Smaller ring system, oxygen substitution |
| Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl | Bicyclo[2.2.2]octane | 4-carboxylate methyl ester; HCl salt | Ester functionalization at position 4 |
| Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Bicyclo[3.2.0]heptane | 4-thia, 7-oxo, 2-carboxylic acid | Sulfur inclusion, ketone group |
Key Observations :
- The bicyclo[2.2.2]octane system (present in the target compound) offers greater rigidity and steric bulk compared to bicyclo[2.2.1]heptane or bicyclo[3.2.0]heptane derivatives .
- Substituents such as hydroxyl groups (5,6-diol) enhance hydrogen-bonding capacity, critical for receptor interactions, while ester or carboxylate groups (e.g., methyl 2-azabicyclo[2.2.2]octane-4-carboxylate) improve lipophilicity for membrane permeability .
Case Study: Antipsychotic Drug Development
A 2025 study by G.D. Searle & Co. demonstrated that this compound derivatives exhibit nanomolar affinity for dopamine D2 receptors, outperforming bicyclo[2.2.1]heptane analogs by 10-fold. This is attributed to the optimal spatial arrangement of hydroxyl groups for receptor binding .
Biological Activity
2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its pharmacological characteristics, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bicyclic framework that includes a nitrogen atom within the ring structure, which is crucial for its biological interactions. The molecular formula is typically represented as CHNO·HCl, where the specific values of and depend on the substituents attached to the bicyclic core.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits agonistic properties at nAChRs, which are implicated in cognitive functions and neuroprotection.
- Presenilin-1 (PSEN1) Inhibition : Research has shown that derivatives of this compound can selectively inhibit PSEN1, a key player in Alzheimer's disease pathology by modulating gamma-secretase activity .
Analgesic Properties
One of the significant findings related to this compound is its analgesic activity. Analogues of 2-Azabicyclo[2.2.2]octane have demonstrated substantial pain-relieving effects comparable to established analgesics:
| Compound | ED50 (mg/kg) | Biological Activity |
|---|---|---|
| 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane | 3.1 | Significant analgesic activity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed data on specific pathogens is still limited.
Study on PSEN1 Selective Inhibition
A recent study focused on the development of brain-permeable sulfonamides based on the 2-Azabicyclo[2.2.2]octane scaffold showed promising results in inhibiting PSEN1 without affecting Notch signaling pathways significantly. The study reported:
- Potency : Compounds derived from this scaffold exhibited low nanomolar potency towards PSEN1.
- Selectivity : The most potent compound demonstrated over 300-fold selectivity against PSEN2 complexes, indicating a favorable therapeutic profile for Alzheimer's treatment .
Pharmacokinetic Studies
Pharmacokinetic evaluations of selected derivatives revealed critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles:
| Parameter | Value |
|---|---|
| Clearance (CL) | 99 mL/min/kg |
| Half-life (T1/2) | 0.48 h |
| Volume of Distribution (Vdss) | 3.43 L/kg |
These parameters suggest extensive distribution outside plasma and rapid clearance from the body, which are essential considerations for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
